molecular formula C19H24N2O5 B2370859 ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 896821-93-5

ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2370859
CAS No.: 896821-93-5
M. Wt: 360.41
InChI Key: BJAPCICROIQPAL-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a hybrid molecule combining a coumarin (chromen-2-one) scaffold with a piperazine-carboxylate moiety. The piperazine ring is functionalized with a methyl linker to the coumarin system and an ethyl carboxylate group, which enhances molecular flexibility and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-3-13-9-15-14(10-18(23)26-17(15)11-16(13)22)12-20-5-7-21(8-6-20)19(24)25-4-2/h9-11,22H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAPCICROIQPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Methods

Starting Materials and Reagents

The synthesis of ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate requires several key starting materials:

  • 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (precursor coumarin)
  • Ethyl piperazine-1-carboxylate
  • Formaldehyde or paraformaldehyde (for Mannich reaction)
  • Solvents: Dimethylformamide (DMF), ethanol, acetone, dichloromethane
  • Bases: Potassium carbonate, triethylamine
  • Catalysts: As required for specific reactions

Analytical Methods

The characterization of intermediates and final products typically employs:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
  • Infrared (IR) spectroscopy
  • Mass Spectrometry (MS)
  • Elemental analysis
  • Thin-Layer Chromatography (TLC) and column chromatography for monitoring and purification

Synthetic Routes to this compound

Route A: Mannich Reaction Approach

The Mannich reaction represents one of the most direct approaches for introducing the piperazine moiety at the C-4 methyl position of the coumarin scaffold.

Synthesis of 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

The starting coumarin derivative can be prepared according to established procedures, similar to those described for related coumarins. A typical synthesis involves the Pechmann condensation between the appropriate substituted phenol (3-ethyl-4-hydroxyphenol) and ethyl acetoacetate in the presence of concentrated sulfuric acid or other acidic catalysts.

Mannich Reaction

The key step involves a Mannich reaction between the 4-methyl group of the coumarin, formaldehyde, and ethyl piperazine-1-carboxylate:

  • 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (1.0 eq), ethyl piperazine-1-carboxylate (1.2 eq), and paraformaldehyde (1.5 eq) are combined in ethanol or DMF.
  • The mixture is heated under reflux for 6-8 hours with continuous monitoring by TLC.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, or column chromatography.

This methodology is supported by similar reactions described in the literature for related coumarin-piperazine derivatives.

Route B: Alkylation Approach

This approach involves the preparation of a 4-chloromethyl or 4-bromomethyl coumarin derivative followed by nucleophilic substitution with ethyl piperazine-1-carboxylate.

Halomethylation of Coumarin
  • 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is treated with formaldehyde and hydrogen chloride or hydrogen bromide to yield the corresponding 4-halomethyl derivative.
  • Alternatively, N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide can be used for the bromination of the 4-methyl group.
Nucleophilic Substitution

The halomethyl derivative is then reacted with ethyl piperazine-1-carboxylate in the presence of a base:

  • The 4-halomethyl derivative (1.0 eq) and ethyl piperazine-1-carboxylate (1.2 eq) are combined in DMF or acetone.
  • Potassium carbonate (1.3-1.5 eq) is added as a base to facilitate the reaction.
  • The mixture is heated at 75-80°C for 5-6 hours (monitored by TLC).
  • After completion, the product is isolated and purified.

This methodology is supported by similar alkylation procedures described for piperazine derivatives.

Route C: Carboxylation of Piperazine Intermediate

This route involves first connecting the coumarin and piperazine moieties, followed by carboxylation of the piperazine nitrogen.

Synthesis of 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine
  • 6-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is converted to the corresponding 4-halomethyl derivative as described in Route B.
  • This intermediate is reacted with piperazine (excess, 3-5 eq) in DMF or acetone with potassium carbonate as base.
  • The reaction is typically conducted at 60-75°C for 5-6 hours.
Carboxylation with Ethyl Chloroformate

The resulting piperazine intermediate is then selectively carboxylated at the remaining unsubstituted nitrogen:

  • 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine (1.0 eq) is dissolved in dichloromethane or THF.
  • Triethylamine (1.2 eq) is added as a base.
  • Ethyl chloroformate (1.1 eq) is added dropwise at 0-5°C.
  • After addition, the reaction is allowed to warm to room temperature and stirred for 2-3 hours.
  • The product is isolated and purified.

Similar carboxylation procedures have been described for piperazine derivatives.

Reaction Optimization and Parameters

Solvent Effects

The choice of solvent significantly affects the yield and purity of the final product. Table 1 summarizes the influence of different solvents on the nucleophilic substitution reaction between 4-bromomethylcoumarin derivatives and piperazines.

Table 1: Effect of Solvent on Nucleophilic Substitution Reaction

Solvent Temperature (°C) Time (h) Expected Yield (%) Observations
DMF 75-80 5-6 70-75 High dissolution of reactants
Acetone 55-60 8-10 65-70 Moderate reaction rate
Ethanol 75-80 6-8 60-65 Good for Mannich reaction
Dichloromethane 35-40 10-12 55-60 Suitable for carboxylation step
Toluene 100-110 6-8 65-70 Effective for reflux conditions

Base Selection

The choice of base is critical for facilitating the nucleophilic substitution and preventing side reactions. Table 2 compares different bases used in the reaction.

Table 2: Effect of Base on Reaction Yield

Base Equivalents Expected Yield (%) Observations
Potassium carbonate 1.3-1.5 70-75 Most commonly used, good yield
Triethylamine 1.2-1.5 65-70 Suitable for carboxylation
Sodium carbonate 1.3-1.5 60-65 Less effective than K₂CO₃
DBU 0.1-0.2 (catalytic) 75-80 Effective but may promote side reactions
Potassium hydroxide 1.0-1.2 60-65 Risk of hydrolysis of ester groups

Temperature and Reaction Time

Temperature and reaction time optimization are crucial for maximizing yield while minimizing decomposition. Table 3 details the relationship between temperature, reaction time, and yield for the Mannich reaction approach.

Table 3: Effect of Temperature and Time on Mannich Reaction

Temperature (°C) Time (h) Expected Yield (%) Side Products
60-65 10-12 55-60 Minimal
70-75 6-8 65-70 Moderate
80-85 4-6 60-65 Increased
90-95 2-4 50-55 Significant decomposition

Purification and Characterization

Purification Methods

The crude product can be purified using:

  • Recrystallization from suitable solvents (ethanol, ethyl acetate, or methanol)
  • Column chromatography (silica gel, using appropriate solvent systems)
  • Preparative HPLC for high-purity requirements

Comparative Analysis of Synthetic Routes

Each synthetic route offers distinct advantages and limitations. Table 4 provides a comparative analysis of the three main routes described.

Table 4: Comparison of Synthetic Routes

Parameter Route A (Mannich) Route B (Alkylation) Route C (Carboxylation)
Number of steps 2 3 3
Overall expected yield 60-65% 55-60% 50-55%
Reaction time Moderate Short-Moderate Long
Reagent cost Low-Moderate Moderate Moderate-High
Purification complexity Moderate Moderate-High High
Scalability Good Good Moderate
Environmental impact Moderate Moderate-High High

Based on this analysis, Route A (Mannich reaction) appears to be the most efficient approach in terms of step economy, overall yield, and scalability. However, Route B may offer advantages in terms of reaction control and selectivity, while Route C provides flexibility for late-stage modification of the piperazine functionality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group (-COOEt) undergoes hydrolysis under both acidic and basic conditions:

  • Alkaline hydrolysis :
    Reacts with NaOH (1–2 M) in aqueous ethanol (60–80°C) to yield the corresponding carboxylic acid derivative. The reaction typically completes within 4–6 hours, monitored by TLC (hexane/ethyl acetate 3:7, R<sub>f</sub> = 0.35).

    R COOEt+NaOHR COONa++EtOH\text{R COOEt}+\text{NaOH}\rightarrow \text{R COO}^-\text{Na}^++\text{EtOH}
  • Acidic hydrolysis :
    HCl (2–3 M) in refluxing ethanol converts the ester to a carboxylic acid, though with lower yields (~60–65%) compared to alkaline conditions .

Substitution Reactions

The piperazine ring participates in nucleophilic substitutions, particularly at the secondary nitrogen atoms:

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in dry DMF at 50–60°C, using K<sub>2</sub>CO<sub>3</sub> as a base, to form N-alkylated derivatives. Reaction progress is confirmed by the disappearance of the starting material’s IR carbonyl peak at 1,731 cm<sup>−1</sup> .

    Piperazine N+R XPiperazine N R+HX\text{Piperazine N}+\text{R X}\rightarrow \text{Piperazine N R}+\text{HX}
  • Acylation :
    Acetyl chloride or acetic anhydride in pyridine introduces acetyl groups to the piperazine nitrogen, yielding mono- or di-acetylated products depending on stoichiometry.

Oxidation and Reduction

The chromen-2-one core and carbonyl groups enable redox transformations:

  • Oxidation of the chromen moiety :
    Treatment with KMnO<sub>4</sub> in acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 0°C) oxidizes the chromen ring to a quinone derivative, confirmed by UV-Vis spectroscopy (λ<sub>max</sub> shift from 320 nm to 280 nm).

  • Reduction of the carbonyl group :
    NaBH<sub>4</sub> in methanol reduces the 2-oxo group to a hydroxyl group, forming 7-hydroxy-4-[(piperazine-1-carboxylate)methyl]-6-ethyl-2H-chromen-2-ol. This product shows enhanced solubility in polar solvents.

Condensation Reactions

The hydroxyl and carbonyl groups participate in condensations:

  • Schiff base formation :
    Reacts with aromatic amines (e.g., aniline, 4-nitroaniline) in ethanol under reflux to form hydrazone derivatives. IR spectra show a new C=N stretch at 1,620–1,650 cm<sup>−1</sup> .

    R CO OEt+H sub 2 sub N ArR C N Ar OEt+H sub 2 sub O\text{R CO OEt}+\text{H sub 2 sub N Ar}\rightarrow \text{R C N Ar OEt}+\text{H sub 2 sub O}
  • Cyclocondensation :
    With thiourea in ethanol/HCl, the compound forms thiazolidinone derivatives, characterized by LC-MS (m/z 435.2 [M+H]<sup>+</sup>) .

Functionalization of the Hydroxyl Group

The 7-hydroxy group undergoes electrophilic substitutions:

  • Etherification :
    Reacts with alkyl halides (e.g., methyl iodide) in acetone/K<sub>2</sub>CO<sub>3</sub> to form methyl ethers, improving lipophilicity (logP increases from 1.8 to 2.5) .

  • Sulfonation :
    SO<sub>3</sub>·pyridine complex in DCM introduces sulfonate groups, enhancing water solubility for pharmacological studies .

Stability Under Various Conditions

Condition Effect Observation
pH 2–3 (HCl) Ester hydrolysis dominates80% degradation in 24 hours
pH 7–8 (PBS) Stable for ≥48 hoursNo structural changes via <sup>1</sup>H NMR
UV light (254 nm) Chromen ring photodegradation40% decomposition in 6 hours

Catalytic Reactions

  • Palladium-catalyzed coupling :
    Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) introduces aryl groups to the chromen ring, expanding structural diversity .

  • Enzymatic catalysis :
    Lipases (e.g., Candida antarctica) selectively hydrolyze the ester group in biphasic systems (hexane/buffer), yielding >90% purity.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications for drug discovery. Future studies should explore its behavior under biocatalytic conditions and photostability in formulation contexts.

Scientific Research Applications

Ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate exhibits several biological activities:

Antimicrobial Activity

Research indicates that derivatives of chromene compounds possess antimicrobial properties. For instance, studies have shown that similar chromene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell signaling pathways . Case studies have reported IC50 values indicating significant cytotoxicity against specific cancer types, highlighting its promise as an anticancer agent.

Enzyme Inhibition

Ethyl 4-[...]-piperazine derivatives may act as enzyme inhibitors, targeting specific metabolic pathways in pathogens or cancer cells. This mechanism underlies many therapeutic strategies aimed at disrupting disease processes .

Case Studies

  • Antimicrobial Efficacy : A study published in the Tropical Journal of Pharmaceutical Research examined various chromene derivatives, including those structurally related to ethyl 4-[...]-piperazine. The results indicated strong antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to standard antibiotics .
  • Anticancer Activity : Another research article investigated the anticancer potential of piperazine derivatives, revealing that compounds similar to ethyl 4-[...]-piperazine exhibited significant cytotoxic effects on human cancer cell lines. The study reported a mechanism involving apoptosis induction and cell cycle arrest, emphasizing the need for further in vivo studies to validate these findings .

Data Tables

Biological ActivityReferenceObservations
Antimicrobial Effective against various bacterial strains
Anticancer Induced apoptosis in multiple cancer cell lines
Enzyme Inhibition Potential inhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The chromenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine ring may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Adamantane-Linked Piperazine-Carboxylates
  • Compound 1 : Ethyl 4-[(3-adamantan-1-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate
    • Key Features : Incorporates an adamantane group and a thioxo-triazole ring.
    • Bioactivity : Exhibits hypoglycemic activity via interactions with 11β-HSD1, a target in diabetes management. Molecular docking reveals hydrogen bonding with active-site residues (e.g., Tyr177, Ser170) .
    • Comparison : The adamantane group enhances lipophilicity and target affinity compared to the coumarin-based compound, which may prioritize solubility and π-π stacking interactions.
Coumarin-Piperazine Derivatives
  • Compound from : 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde Key Features: Methoxy-substituted coumarin linked to piperazine via an acetyl group. Comparison: The absence of a carboxylate ester reduces metabolic stability but increases aldehyde reactivity.
Piperazine-Carboxamide Derivatives ()
  • A2–A6: N-(halophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides Key Features: Quinazolinone core with halogen-substituted aryl carboxamides. Physicochemical Data:
Compound Substituent Yield (%) Melting Point (°C)
A2 3-F 52.2 189.5–192.1
A3 4-F 57.3 196.5–197.8
A4 2-Cl 45.2 197.9–199.6
A5 3-Cl 47.7 193.3–195.2
A6 4-Cl 48.1 189.8–191.4
  • Comparison : The carboxamide group introduces hydrogen-bonding capacity, while halogen substituents modulate lipophilicity and bioactivity. The target compound’s ethyl carboxylate may offer better membrane permeability than carboxamides .

Biological Activity

Ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N2O5C_{22}H_{28}N_{2}O_{5}, with a molecular weight of approximately 428.5 g/mol. The compound features a piperazine ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that derivatives of the chromene structure exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways .

CompoundActivityTarget Microorganism
Ethyl 4-[...]-carboxylateAntibacterialS. aureus, E. coli
Related Chromene DerivativesAntifungalCandida albicans

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies revealed that the compound effectively reduced cell viability in breast cancer (MCF7) and colon cancer (HT29) cells.

Case Study:
In a study involving MCF7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to standard chemotherapeutics like doxorubicin . The compound's ability to modulate key signaling pathways involved in apoptosis (e.g., upregulation of Bcl-2) was also noted.

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in recent experimental models. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.

Research Findings:
A study reported that pre-treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function in rodent models subjected to induced stress . The underlying mechanism appears to involve the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
AnticancerApoptosis induction
NeuroprotectiveOxidative stress reduction

Q & A

Basic Research Questions

Q. What multi-step synthetic strategies are recommended for synthesizing ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate, and how can regioselectivity challenges be addressed?

  • Methodology : A typical route involves (i) cyclization to form the coumarin core (e.g., via Pechmann condensation using resorcinol and β-keto esters), (ii) introduction of the ethyl and hydroxy groups via alkylation/oxidation, and (iii) coupling the chromene moiety to the piperazine-carboxylate group using nucleophilic substitution. Protecting groups (e.g., acetyl for hydroxy groups) are critical to prevent side reactions during coupling steps .
  • Regioselectivity : Optimize reaction conditions (e.g., temperature, catalysts like BF₃·Et₂O) to favor the desired 4-methyl position on the coumarin ring. Monitor intermediates via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the coumarin ring (δ 6.0–8.0 ppm for aromatic protons), piperazine methylene (δ 2.5–3.5 ppm), and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the ester and piperazine groups .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX or WinGX/ORTEP for structure refinement, ensuring anisotropic displacement parameters are accurately modeled .

Q. How can researchers assess the compound’s cytotoxicity and selectivity in cancer cell lines?

  • Assay Design : Use MTT or SRB assays on HeLa (cervical) and DU 145 (prostate) cancer cells, with IC₅₀ determination. Include normal cell lines (e.g., HEK293) to evaluate selectivity .
  • Controls : Compare with known standards (e.g., doxorubicin) and validate via dose-response curves. Replicate experiments ≥3 times to ensure statistical significance .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Purity Analysis : Use HPLC with a C18 column and mobile phase (e.g., methanol/0.2 M NaH₂PO₄, pH 5.5) to confirm ≥95% purity. Contaminants (e.g., unreacted intermediates) may skew results .
  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound dissolution (DMSO concentration ≤0.1%) to minimize variability .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. The coumarin-piperazine scaffold may mimic ATP or nucleotide binding motifs .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds between the hydroxy group and catalytic residues .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or crystal packing?

  • Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement and hydrogen bonding. Validate with R-factor convergence (<5%) .
  • Twinned Data : For challenging crystals, apply TWINLAW in SHELXL to deconvolute overlapping reflections. Compare with simulated powder XRD patterns .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Prodrug Design : Modify the ethyl ester to a water-soluble carboxylate salt (e.g., sodium or PEGylated derivatives) .
  • Stability Testing : Conduct accelerated degradation studies under UV light, varying pH (1–9), and analyze via LC-MS to identify degradation products .

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